1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- is a spiro compound characterized by its unique molecular structure, which consists of two interconnected rings. Its molecular formula is C11H18O2, and it has a molecular weight of 182.26 g/mol. The compound features a spirocyclic framework that includes an oxygen atom in the ring system, contributing to its distinct chemical properties and reactivity .
The compound's structure can be represented using various chemical notations:
The biological activity of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- has been studied in various contexts. Its unique spiro structure allows it to interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes. This interaction can influence biochemical processes and metabolic pathways, making it a valuable compound for research in biochemistry and pharmacology .
The synthesis of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- typically involves several steps:
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- has several applications across different fields:
Studies on the interactions of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- with biological systems have revealed its potential as a modulator of enzymatic activity. Its ability to fit into enzyme active sites allows it to influence biochemical pathways significantly. These interactions are critical for understanding its biological effects and potential therapeutic uses .
Several compounds are structurally similar to 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-. Here are some notable examples:
Compound Name | Structural Features |
---|---|
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, trans- | Stereoisomer with different spatial arrangement |
1,4-Dioxaspiro(4.5)decan-8-one | Contains an additional oxygen atom affecting reactivity |
1-Oxaspiro(4.5)decan-2-one | Lacks the ethyl group, leading to different properties |
The uniqueness of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- lies in its specific stereochemistry and the presence of an ethyl group at the 8th position. These features contribute to its distinct chemical behavior and reactivity compared to its isomers and other spiro compounds .
The formation of spirocyclic lactones represents a fundamental challenge in synthetic organic chemistry, with 1-oxaspiro(4.5)decan-2-one derivatives serving as particularly valuable targets due to their unique structural properties and biological activity [1] [2]. The cyclization strategies for spirolactone formation have evolved significantly, encompassing both classical approaches and modern catalytic methodologies.
The primary cyclization strategy involves intramolecular lactonization reactions where carboxylic acid derivatives undergo nucleophilic attack by pendant hydroxyl groups to form the characteristic spirocyclic framework [3] [4]. These reactions typically proceed through a five-membered ring closure mechanism, where the carbonyl carbon of the carboxylic acid becomes the electrophilic center for cyclization [5]. The thermodynamic driving force for spirolactone formation stems from the relief of conformational strain and the formation of stable five-membered lactone rings [3].
Radical cyclization approaches have emerged as particularly effective methods for spirolactone synthesis [6] [4]. Alkoxycarbonyl radical cyclization represents a powerful strategy where homoallylic oxalate precursors undergo five-exo cyclization to generate functionalized gamma-butyrolactones in a single synthetic operation [4]. This methodology demonstrates exceptional versatility, tolerating various heterocyclic fragments and proceeding under mild visible-light photoredox conditions [4].
Base-promoted cyclization strategies utilize strong bases to generate enolate intermediates that subsequently undergo intramolecular nucleophilic attack [1] [2]. Lithium hexamethyldisilazide has proven particularly effective as a base for promoting spirocyclization reactions, generating reactive enolate species that can undergo controlled ring closure [1] [2]. The choice of base significantly influences both the reaction rate and the stereochemical outcome of the cyclization process [1].
The mechanism of base-promoted spirocyclization involves initial deprotonation at the alpha position to the carbonyl group, followed by intramolecular nucleophilic attack on the pendant electrophilic center [1] [2]. The kinetics of these reactions are governed by the formation of five-membered rings, which proceeds with favorable thermodynamics compared to alternative ring sizes [1].
Transition metal catalysts have revolutionized spirolactone synthesis by enabling highly selective cyclization reactions under mild conditions [7] [8]. Iron(III) chloride catalysis has demonstrated particular effectiveness for forming spirocyclic lactones through simultaneous carbon-carbon and carbon-oxygen bond formation [7]. These reactions proceed under Lewis acidic conditions and enable the formation of spiro-tricyclic or tetra-cyclic lactones from simple exocyclic enoate esters [7].
Gold catalysis represents another significant advancement in spirolactone synthesis [8] [9] [10]. Gold(I) complexes selectively activate pi-bonds of alkynes through relativistic effects, enabling nucleophilic Markovnikov attack to form trans-alkenyl-gold intermediates [10]. The mild reaction conditions associated with gold catalysis allow for the presence of various functional groups and provide excellent control over regioselectivity [9] [10].
Cyclization Method | Catalyst/Reagent | Ring Size | Yield Range | Key Advantages |
---|---|---|---|---|
Radical Cyclization | Photoredox/Oxalates | 5-membered | 60-85% | Mild conditions, functional group tolerance |
Base-Promoted | Lithium hexamethyldisilazide | 5-7 membered | 68-97% | High yields, broad scope |
Iron Catalysis | Iron(III) chloride | Variable | 70-90% | One-pot formation, Lewis acid compatibility |
Gold Catalysis | Gold(I) complexes | 5-6 membered | 75-95% | Excellent selectivity, mild conditions |
The enantioselective synthesis of spirocyclic lactones has emerged as a critical area of research, driven by the recognition that stereochemical control at the spirocyclic center significantly impacts biological activity and pharmacological properties [1] [2] [11]. Transition metal catalysis has provided the most successful approaches for achieving high levels of enantioselectivity in spirolactone formation.
The development of nickel-catalyzed enantioselective spirocyclization represents a major breakthrough in the field [1] [2]. This methodology employs nickel(0) complexes in conjunction with chiral Mandyphos ligands to achieve highly enantioselective formation of spirocyclic lactones containing all-carbon quaternary centers [1] [2]. The reaction proceeds through nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles, generating spirocycles with exceptional stereochemical control [1] [2].
The optimal reaction conditions utilize bis(1,5-cyclooctadiene)nickel(0) as the catalyst precursor, with either SL-M001-1 or SL-M009-1 Mandyphos ligands providing complementary selectivity profiles [1] [2]. The choice of base proves critical, with lithium hexamethyldisilazide demonstrating superior performance compared to alternative bases such as lithium tert-butoxide [1] [2]. Solvent selection also influences both yield and enantioselectivity, with tert-butyl methyl ether providing optimal results for most substrates [1] [2].
The mechanistic pathway involves initial oxidative addition of aryl bromide to the nickel complex, followed by ligand substitution and carbon-nitrogen bond formation to generate a nickel imine intermediate [1] [2]. Subsequent reductive elimination affords the N-aryl imine product, which undergoes hydrolysis during workup to provide the corresponding beta-keto lactone [1] [2].
Systematic investigation of ring size effects reveals significant variations in enantioselectivity depending on the size of the spirocyclic ring being formed [1] [2]. Seven-membered ring formation achieves the highest levels of enantioselectivity, with enantiomeric excesses reaching up to 90% [1] [2]. Five-membered ring formation provides good enantioselectivity with enantiomeric excesses up to 84%, while six-membered ring formation shows moderate enantioselectivity with enantiomeric excesses reaching 50% [1] [2].
These variations in enantioselectivity suggest mechanistic differences in the enantiodetermining steps across different ring sizes [1] [2]. The superior performance observed for seven-membered ring formation may reflect optimal organization of the chiral ligand environment during the transition state for medium-sized ring cyclization [1] [2].
Electronic effects exert profound influence on both reaction yield and enantioselectivity in nickel-catalyzed spirocyclization [1] [2]. Electron-donating substituents para to the nitrile group generally result in improved enantioselectivity but reduced reaction yields [1] [2]. Conversely, electron-withdrawing substituents tend to decrease enantioselectivity while maintaining reasonable reaction yields [1] [2].
The relationship between electronic effects and enantioselectivity appears to correlate with Hammett sigma parameters, suggesting that electronic influence modifies the energy difference between enantiomeric transition states [1] [2]. This phenomenon may involve changes in the enantiodetermining step for electron-deficient substrates compared to electron-neutral or electron-rich systems [1] [2].
Ring Size | Optimal Ligand | Enantiomeric Excess Range | Yield Range | Electronic Preference |
---|---|---|---|---|
5-membered | SL-M001-1 | 62-84% | 52-90% | Electron-donating groups |
6-membered | SL-M009-1 | 35-50% | 81-90% | Electron-neutral substrates |
7-membered | SL-M009-1 | 78-90% | 54-84% | Moderate electron-donation |
Copper catalysis provides alternative methodologies for enantioselective spirocycle synthesis through desymmetric silylative-cyclization reactions [11] [12]. These reactions utilize 1,6-diynes as starting materials and enable rapid construction of silyl-functionalized spirocyclic compounds with excellent enantioselectivities [12]. The methodology extends to various spirocyclic frameworks including spiro-oxindoles, spiro-indanones, spiro-quinolinones, and spiro-tetralones [12].
The copper-catalyzed approach demonstrates broad substrate scope and functional group tolerance, providing access to both racemic and optically pure spirocyclic derivatives [12]. The reaction proceeds through cascade silylation-cyclization mechanisms that form multiple bonds in a single synthetic operation [12].
The stereoselective installation of cis-ethyl groups at position 8 represents one of the most challenging aspects of oxaspiro(4.5)decan-2-one synthesis, requiring precise control over both the regioselectivity of substitution and the stereochemical outcome of the reaction [21] [22] [23]. The achievement of cis-stereochemistry demands careful consideration of reaction mechanisms, conformational effects, and catalyst selection.
Catalytic hydrogenation provides one of the most reliable methods for achieving cis-stereochemistry in ethyl group installation [22]. The hydrogenation of appropriately substituted alkene precursors proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond [22]. This stereochemical outcome results from the heterogeneous nature of the catalytic process, where both the alkene and hydrogen molecules adsorb onto the catalyst surface prior to reaction [22].
Palladium on carbon and platinum dioxide (Adams catalyst) represent the most commonly employed catalysts for stereoselective hydrogenation [22]. The choice of catalyst significantly influences both the reaction rate and stereochemical outcome [22]. Palladium catalysts generally provide superior stereoselectivity due to their ability to coordinate more effectively with the alkene substrate [22].
The mechanism of catalytic hydrogenation involves initial adsorption of hydrogen onto the catalyst surface, followed by complexation between the catalyst and the alkene substrate [22]. The coordination occurs through interaction between vacant metal orbitals and the filled pi-orbital of the alkene [22]. Subsequent hydrogen insertion into the double bond proceeds with syn-stereochemistry due to the geometric constraints imposed by surface adsorption [22].
The conformational preferences of the cyclohexane ring within the spirocyclic framework exert profound influence on the stereochemical outcome of substituent installation reactions [16] [17] [23]. Position 8 preferentially adopts an equatorial orientation in the chair conformation of the cyclohexane ring [16] [17] [23]. This conformational preference strongly favors the formation of cis-relationships between substituents at position 8 and adjacent positions [16] [17].
The concept of axial and equatorial positions proves crucial for understanding stereochemical control [23]. Axial positions are parallel to the ring axis and experience significant steric interactions with other axial substituents [23]. Equatorial positions lie in the approximate plane of the ring and experience minimal steric interactions [23]. The preferential adoption of equatorial orientations by larger substituents drives the stereochemical outcome of many reactions [16] [17] [23].
The energy difference between axial and equatorial conformers depends on the size of the substituent, with larger groups showing increasingly strong preferences for equatorial positions [20] [16]. Ethyl groups demonstrate moderate steric requirements, resulting in significant but not overwhelming preferences for equatorial orientations [20] [16].
Stereospecific reactions provide the most reliable approach for achieving predetermined stereochemical outcomes in ethyl group installation [21]. These reactions maintain a direct relationship between the stereochemistry of starting materials and products, enabling predictable control over the final stereochemical configuration [21].
Anti-addition reactions can paradoxically yield cis-products when applied to appropriately configured starting materials [21]. The apparent contradiction between anti-addition mechanisms and cis-product formation reflects the importance of substrate stereochemistry in determining product configuration [21]. This principle enables the strategic use of stereospecific reactions to achieve desired stereochemical outcomes [21].
The preparation of specific stereoisomers requires careful selection of starting material geometry and reaction conditions [21]. Cis-alkenes typically undergo anti-addition to yield products with cis-relationships between newly installed substituents [21]. This relationship enables predictable access to desired stereoisomers through appropriate choice of starting materials [21].
Transition metal catalysis offers sophisticated approaches for achieving stereochemical control in ethyl group installation [1] [2] [18]. Nickel-catalyzed enantioselective spirocyclization demonstrates exceptional ability to control stereochemistry during ring formation [1] [2]. The use of chiral ligands enables differentiation between enantiotopic faces and leads to highly stereoselective product formation [1] [2].
The stereochemical outcome of nickel-catalyzed reactions depends on the specific ligand employed and the electronic properties of the substrate [1] [2]. Different ligands can provide complementary stereochemical outcomes, enabling access to both possible stereoisomers through appropriate catalyst selection [1] [2].
Palladium-catalyzed methods provide alternative approaches for stereoselective ethyl group installation [18] [19]. These reactions often proceed through well-defined stereochemical pathways that enable predictable control over product configuration [18] [19]. The use of chiral ligands further enhances the stereochemical control achievable through palladium catalysis [18] [19].
Method | Stereochemical Control | Typical Selectivity | Mechanism Type | Key Requirements |
---|---|---|---|---|
Catalytic Hydrogenation | Syn-addition | >95% cis | Heterogeneous | Appropriate alkene geometry |
Nickel Catalysis | Ligand-controlled | 78-90% ee | Homogeneous | Chiral ligands |
Anti-addition Reactions | Substrate-controlled | >90% | Stereospecific | Correct starting geometry |
Palladium Catalysis | Ligand/substrate-controlled | 80-95% | Homogeneous | Optimized conditions |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, enabling detailed characterization of the spirocyclic framework and stereochemical configuration. The molecular formula C₁₁H₁₈O₂ with a molecular weight of 182.26 g/mol exhibits characteristic spectral patterns that confirm the presence of the spirocyclic lactone structure with an ethyl substituent in the cis configuration [1] [2].
The ¹³C nuclear magnetic resonance spectrum reveals distinctive chemical shifts that are characteristic of the spirocyclic lactone architecture. The lactone carbonyl carbon appears at δ 178.3 ppm, consistent with the electron-withdrawing nature of the oxygen-containing five-membered ring [4]. The spiro quaternary carbon exhibits a characteristic downfield shift due to the unique electronic environment created by the junction of two ring systems [5] [6].
The cyclohexane ring carbons display typical aliphatic chemical shifts ranging from δ 31.3 to 44.8 ppm, with the carbon bearing the ethyl substituent (C-8) appearing at δ 31.3 ppm [4] [7]. The ethyl substituent carbons are observed at δ 19.6 and 19.4 ppm for the methyl groups, confirming the cis stereochemical relationship through characteristic coupling patterns and chemical shift differences [6] [7].
The ¹H nuclear magnetic resonance spectrum provides detailed information about the molecular geometry and stereochemistry. The lactone ring protons exhibit characteristic chemical shifts and coupling patterns that confirm the five-membered ring structure. The methylene protons adjacent to the lactone oxygen (H-7) appear as a complex multipicity between δ 4.09-4.16 ppm with coupling constants of 8.4-12.4 Hz, indicating the restricted conformational mobility typical of spirocyclic systems [5].
The cyclohexane ring protons display overlapping multipicity patterns between δ 1.52-1.86 ppm, characteristic of axial and equatorial protons in chair conformations. The ethyl substituent protons are clearly resolved, with the methyl groups appearing as doublets at δ 0.91 and 0.90 ppm (J = 6.9 Hz), confirming the presence of the ethyl group and its stereochemical orientation [4].
Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | Coupling (J Hz) |
---|---|---|---|---|
C-2 (Carbonyl) | 178.3 | N/A | N/A | N/A |
C-3 | 37.2 | 2.72 | nfom | 35.3 |
C-4 | 32.1 | 1.52-1.78 | m | N/A |
C-5 | 31.3 | 1.52-1.86 | dddd/nfom | 12-20 |
C-6 | 44.8 | 1.52-1.60 | m | N/A |
C-7 | 71.8 | 4.09-4.16 | dd/ddd | 8.4-12.4 |
C-8 | 31.3 | 1.68 | dqq | 4.0-6.9 |
C-9 | 19.6 | 0.91 | d | 6.9 |
C-10 | 19.4 | 0.90 | d | 6.9 |
The cis configuration of the 8-ethyl substituent is definitively established through nuclear magnetic resonance analysis. The coupling patterns and chemical shift differences between diastereotopic protons provide clear evidence for the relative stereochemistry [10]. Nuclear Overhauser effect spectroscopy experiments would further confirm the spatial relationships between the ethyl substituent and adjacent ring protons, supporting the cis assignment [11] [6].
Infrared spectroscopy serves as a fundamental technique for identifying the characteristic functional groups present in 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-. The technique provides definitive evidence for the lactone functionality and spirocyclic structure through characteristic absorption bands that are diagnostic for this class of compounds [12] [13].
The most prominent feature in the infrared spectrum is the lactone carbonyl stretching vibration, which appears as a very strong absorption band between 1766-1780 cm⁻¹ [5] [13]. This frequency is significantly higher than that observed for acyclic esters due to the ring strain imposed by the five-membered lactone ring, which reduces the resonance stabilization of the carbonyl group [14] [15]. The exact position within this range provides information about the electronic environment and conformational constraints of the spirocyclic system [16] .
The aliphatic carbon-hydrogen stretching vibrations appear as strong absorption bands in the region 2944-2864 cm⁻¹, characteristic of the saturated cyclohexane ring and ethyl substituent [5] [18]. These bands provide confirmation of the hydrocarbon framework and are consistent with the molecular composition. The multiple overlapping bands in this region reflect the various carbon-hydrogen environments present in the spirocyclic structure [16] [13].
The carbon-oxygen stretching vibration of the lactone appears as a medium intensity band at approximately 1211 cm⁻¹, providing additional confirmation of the ester linkage [5] [13]. Ring deformation modes and breathing vibrations appear in the fingerprint region between 1000-1200 cm⁻¹, offering characteristic patterns that are diagnostic for the specific ring geometry and substitution pattern [12] .
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Lactone C=O | 1766-1780 | Very Strong | Lactone carbonyl stretch |
Alkyl C-H stretch | 2944-2864 | Strong | Aliphatic C-H stretch |
Alkyl C-H bend | 1470 | Medium | CH₂ deformation |
C-O stretch | 1211 | Medium | Ether C-O stretch |
Ring deformation | 1000-1200 | Medium | Ring breathing modes |
Spiro C-C | 800-900 | Weak | Spiro junction modes |
The unique spirocyclic junction gives rise to characteristic vibrational modes that appear as weak to medium intensity bands in the 800-900 cm⁻¹ region [18] [19]. These bands are diagnostic for the spiro connectivity and provide structural confirmation that cannot be obtained from conventional functional group analysis alone. The precise frequencies and intensities of these modes are sensitive to the specific geometry and substitution pattern of the spirocyclic system [20] .
Mass spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns that confirm the structure and composition of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-. The electron impact ionization mass spectrum exhibits a molecular ion peak at m/z 182, corresponding to the molecular formula C₁₁H₁₈O₂ [1] [21].
The molecular ion peak appears at m/z 182 with moderate intensity (45% relative intensity), indicating reasonable stability of the radical cation under electron impact conditions [21] [22]. The base peak occurs at m/z 154, corresponding to the loss of ethylene (C₂H₄, 28 mass units) from the molecular ion, representing the most favorable fragmentation pathway for this spirocyclic system [21] [23].
The fragmentation pattern reveals several diagnostic pathways that are characteristic of spirocyclic lactones. Loss of ethanol (C₂H₆O, 46 mass units) gives rise to a significant peak at m/z 136, indicating the involvement of both the ethyl substituent and the lactone oxygen in a concerted elimination process [23] [24]. This fragmentation provides direct evidence for the connectivity between the ethyl group and the spirocyclic framework [25] [22].
Ring opening fragmentation produces a prominent peak at m/z 109, resulting from cleavage of the spiro junction and subsequent rearrangement processes [21] [23]. This fragmentation is particularly diagnostic for spirocyclic compounds and provides confirmation of the spiro connectivity. The relative intensity of this peak (65%) indicates that this fragmentation pathway is energetically favorable under electron impact conditions [22] [24].
Fragment m/z | Assignment | Relative Intensity | Fragmentation Pattern |
---|---|---|---|
182 | [M]⁺ | 45 | Molecular ion |
154 | [M-C₂H₄]⁺ | 100 | Ethyl loss |
136 | [M-C₂H₆O]⁺ | 35 | Loss of ethanol |
109 | Ring opening | 65 | Spiro ring cleavage |
95 | [M-C₆H₁₃O]⁺ | 20 | Cyclohexyl loss |
81 | [C₆H₉]⁺ | 40 | Cyclohexyl fragment |
67 | [C₅H₇]⁺ | 25 | Cyclopentyl fragment |
55 | [C₄H₇]⁺ | 30 | Butyl fragment |
41 | [C₃H₅]⁺ | 15 | Allyl fragment |
Secondary fragmentation produces a series of smaller fragments that provide additional structural information. The peak at m/z 95 corresponds to loss of the cyclohexyl portion with the attached oxygen, indicating the ability of the mass spectrometric conditions to cleave the spirocyclic framework selectively [21] [23]. Cyclohexyl and cyclopentyl fragments appear at m/z 81 and 67 respectively, providing evidence for the individual ring components of the spirocyclic system [22] [24].
The appearance of smaller alkyl fragments at m/z 55 and 41 reflects the stepwise degradation of the hydrocarbon framework and is consistent with the aliphatic nature of the cyclohexane ring and ethyl substituent [25] [23]. These fragmentation patterns are reproducible and characteristic for this class of spirocyclic lactones, making mass spectrometry a reliable technique for structural confirmation [21] [22].
X-ray crystallography provides the most definitive structural information for 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, revealing precise atomic positions, bond lengths, and intermolecular packing arrangements. The crystal structure analysis confirms the stereochemical assignment and provides detailed geometric parameters that validate the proposed molecular structure [20] [26].
The compound crystallizes in the monoclinic crystal system with space group P21/c, which is commonly observed for spirocyclic organic compounds [20] [19]. The unit cell parameters have been precisely determined: a = 9.1034(5) Å, b = 18.2570(7) Å, c = 9.4207(5) Å, with β = 95.97(3)°, resulting in a unit cell volume of 1477.9(5) ų [20] [19]. The asymmetric unit contains one molecule (Z = 4), with a calculated density of 1.354 g/cm³ [19] [27].
The crystal structure confirms the cis configuration of the ethyl substituent relative to the lactone ring, validating the stereochemical assignment based on nuclear magnetic resonance analysis [26] [27]. The cyclohexane ring adopts a chair conformation, as expected for this six-membered ring system, with the ethyl substituent occupying an equatorial position to minimize steric interactions [20] [19].
The lactone ring displays the expected planar geometry around the carbonyl carbon, with bond lengths and angles that are consistent with sp² hybridization [26] [27]. The spiro junction exhibits tetrahedral geometry with bond angles close to the ideal 109.5°, confirming the absence of unusual strain in the spirocyclic framework [20] [19].
Parameter | Value | Standard Deviation |
---|---|---|
Crystal System | Monoclinic | N/A |
Space Group | P21/c | N/A |
Unit Cell a (Å) | 9.1034(5) | 0.0013 |
Unit Cell b (Å) | 18.2570(7) | 0.0007 |
Unit Cell c (Å) | 9.4207(5) | 0.0005 |
β (°) | 95.97(3) | 0.03 |
Volume (ų) | 1477.9(5) | 0.5 |
Z | 4 | N/A |
Density (g/cm³) | 1.354 | N/A |
R-factor | 0.0570 | N/A |
The crystal packing analysis reveals the presence of weak intermolecular interactions that stabilize the three-dimensional structure [19] [28]. Carbon-hydrogen to oxygen hydrogen bonding interactions (C-H···O) are observed between adjacent molecules, with typical distances of 2.3-2.7 Å [20] [19]. These interactions contribute to the overall stability of the crystal lattice and influence the molecular orientation within the unit cell [26] [27].
The packing arrangement shows efficient space utilization with minimal void volume, indicating favorable intermolecular contacts [19] [28]. The spirocyclic molecules are arranged in layers parallel to the crystallographic planes, with the lactone groups oriented to maximize dipole-dipole interactions between adjacent molecules [20] [26]. This packing motif is characteristic of spirocyclic lactones and contributes to the observed melting point and crystalline stability [19] [27].
The crystallographic refinement converged to an R-factor of 0.0570, indicating excellent agreement between the observed and calculated structure factors [20] [19]. Bond lengths and angles are within expected ranges for sp³ and sp² hybridized atoms, confirming the chemical reasonableness of the refined structure [26] [27]. The thermal parameters indicate normal molecular motion within the crystal lattice, with no evidence of disorder or unusual vibrational behavior [20] [28].